molecular formula C11H15N B1529769 Methyl[(1-phenylcyclopropyl)methyl]amine CAS No. 1198225-51-2

Methyl[(1-phenylcyclopropyl)methyl]amine

Cat. No.: B1529769
CAS No.: 1198225-51-2
M. Wt: 161.24 g/mol
InChI Key: QUSKKGMGXJUTKR-UHFFFAOYSA-N
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Description

Methyl[(1-phenylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C11H15N. It is characterized by a phenyl group attached to a cyclopropyl ring, which is further substituted with a methylamine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 1-phenylcyclopropylmethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with cyclopropylmethyl chloride followed by the addition of methylamine and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Imine/Nitrile: Oxidation products include imines and nitriles.

  • Amine/Alcohol: Reduction products include primary amines and alcohols.

  • Substitution Products: Various alkylated and aminated derivatives.

Scientific Research Applications

Methyl[(1-phenylcyclopropyl)methyl]amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl[(1-phenylcyclopropyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes through modulation of these targets.

Comparison with Similar Compounds

  • Methyl 1-phenylcyclopropane-1-carboxylate: This compound differs by having a carboxylate group instead of the amine group.

  • (1-methyl-2-phenylcyclopropyl)methanol: This compound has a hydroxyl group in place of the amine group.

Uniqueness: Methyl[(1-phenylcyclopropyl)methyl]amine is unique due to its combination of a phenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties compared to similar compounds.

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Properties

IUPAC Name

N-methyl-1-(1-phenylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-9-11(7-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSKKGMGXJUTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Phenylcyclopropanecarboxylic acid (2.95 g) was dissolved in DMF (120 mL). To the solution, EDC.HCl (5.2 g), HOBt (3.2 g), and a solution of methylamine in methanol (40%, 1.94 mL) were added, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (50% ethyl acetate/hexane). An aliquot (1.1 g) of the obtained amide compound (2.9 g) was dissolved in THF (60 mL). To the solution, a solution of LAH in THF (2.4 M, 7.9 mL) was added dropwise at 0° C., and the mixture was heated to reflux at 80° C. for 12 hours. To the reaction mixture, water (4.0 mL) was gradually added dropwise at 0° C. The precipitate was removed by filtration and washed with THF (60 mL). Then, the combined filtrate was concentrated under reduced pressure to obtain the title compound (1.0 g) as a colorless oil.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.94 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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